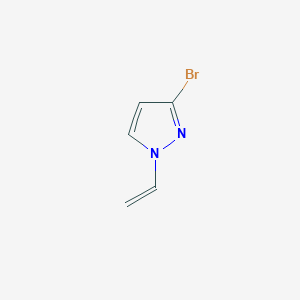

3-Bromo-1-ethenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-ethenylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-2-8-4-3-5(6)7-8/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOIKVKBNKNJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50854439 | |

| Record name | 3-Bromo-1-ethenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50854439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923036-00-4 | |

| Record name | 3-Bromo-1-ethenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50854439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 1 Ethenyl 1h Pyrazole

De Novo Synthesis Approaches to the Pyrazole (B372694) Core

The formation of the pyrazole ring system from acyclic precursors, known as de novo synthesis, offers a direct route to variously substituted pyrazoles. Key among these methods are cycloaddition reactions.

Cycloaddition Reactions in Pyrazole Ring Formation

The most prominent method for constructing the pyrazole ring is the [3+2] cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org In the context of pyrazole synthesis, this typically involves the reaction of a diazo compound or a nitrile imine with an alkyne or alkene derivative. organic-chemistry.orgnih.gov The Huisgen 1,3-dipolar cycloaddition is a classic example of this type of transformation. organic-chemistry.org The reaction of diazo compounds with alkynyl bromides can yield 4-bromopyrazoles, demonstrating the potential to introduce a bromine substituent during the ring formation. organic-chemistry.org

Another powerful approach is the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. beilstein-journals.orgmdpi.comdergipark.org.tr This method, known as the Knorr pyrazole synthesis, is highly versatile. By using a substituted hydrazine, such as vinylhydrazine, the ethenyl group can be introduced at the N1 position.

Strategic Incorporations of Ethenyl and Bromo Substituents

To synthesize 3-Bromo-1-ethenyl-1H-pyrazole via a de novo approach, precursors bearing the bromo and ethenyl functionalities must be carefully selected. One hypothetical strategy involves the reaction of vinylhydrazine with a brominated 1,3-dielectrophile. For instance, the cyclocondensation of vinylhydrazine with a bromo-substituted β-diketone could theoretically yield the target molecule. The regioselectivity of this condensation is a critical factor.

Alternatively, a 1,3-dipolar cycloaddition between a vinyl-substituted 1,3-dipole and a bromo-substituted dipolarophile could be envisioned. For example, the reaction of a vinyl-substituted diazoalkane with a bromoalkyne could potentially lead to the desired pyrazole isomer. The regiochemical outcome of such cycloadditions is governed by both electronic and steric factors of the reacting partners. wikipedia.org

Functionalization of Pre-existing Pyrazole Scaffolds

A more common and often more regioselective approach to 3-Bromo-1-ethenyl-1H-pyrazole involves the modification of a readily available pyrazole ring. This can be achieved by first introducing the ethenyl group at the N1 position, followed by bromination at the C3 position, or vice versa.

Ethenylation Strategies at the N1 Position

The introduction of a vinyl (ethenyl) group onto the nitrogen of a pyrazole ring, known as N-vinylation, can be accomplished through several methods. A prevalent technique is the reaction of a pyrazole with a vinylating agent under basic conditions.

One established method involves the reaction of a pyrazole with 1,2-dibromoethane (B42909) in the presence of a base like triethylamine (B128534), which proceeds through an intermediate that eliminates hydrogen bromide to form the vinyl group. researchgate.netmdpi.com Another approach is the dehydrochlorination of a 1-(2-chloroethyl)pyrazole, which can be achieved using a base under phase transfer catalysis (PTC) conditions. nih.gov

Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools for N-vinylation. Copper-catalyzed N-vinylation of pyrazoles with vinyl halides or vinylboronic acids has been reported. researchgate.net Palladium-catalyzed methods are also utilized for the N-vinylation of azaheterocycles. researchgate.net

| Catalyst/Reagent | Substrate | Solvent | Base | Conditions | Yield (%) | Reference |

| 1,2-dibromoethane | 3,4,5-tribromopyrazole (B16341) | Acetonitrile | Triethylamine | - | 75 | researchgate.netmdpi.com |

| Dichloroethane (DCE) | Pyrazole | Water | NaOH (PTC) | - | 75-90 | nih.gov |

| Vinyl acetate (B1210297) | Pyrazole (C4-substituted) | - | Mercuric(II) sulfate | Boiling | 70-86 | nih.gov |

| Vinyl selenones | 4-bromo-3-methyl-1H-pyrazole | - | - | - | - | semanticscholar.org |

Regioselective Bromination at the C3 Position

The direct bromination of 1-ethenyl-1H-pyrazole presents a regioselectivity challenge. The pyrazole ring is susceptible to electrophilic substitution, with the C4 position being the most nucleophilic and thus the most likely site of initial attack. nih.govmdpi.com Therefore, to achieve bromination at the C3 position, the C4 position must often be blocked.

If the C4 position is unsubstituted, bromination with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) will preferentially occur at C4. nih.govacs.org To direct bromination to the C3 position, a common strategy is to start with a pyrazole that is already substituted at the C4 and C5 positions.

An alternative strategy involves a bromine-lithium exchange. For instance, starting from 3,4,5-tribromo-1-vinylpyrazole, a regioselective bromine-lithium exchange can be performed at the 5-position. researchgate.netnih.gov This, however, does not directly yield the 3-bromo product but illustrates the principle of selective functionalization. Achieving direct and selective C3 bromination on a 1-vinylpyrazole with free C4 and C5 positions is challenging and often requires indirect methods or the use of specific directing groups.

| Reagent | Substrate | Position of Bromination | Notes | Reference |

| Br₂ in CCl₄ | 1-vinylpyrazoles | C4 | Main product of electrophilic substitution. | nih.gov |

| NBS | Arenes and Heteroarenes | Varies | Effective brominating agent, often with high regioselectivity. | acs.org |

| Br₂ | Pyrazole | C4 | Preferential bromination at the 4-position. | nih.gov |

| n-BuLi then CBr₄ | 1-arylpyrazole | C5 | Halogenation at the most acidic position. | mdpi.com |

Sequential Functionalization Protocols

A practical route to 3-Bromo-1-ethenyl-1H-pyrazole involves a two-step sequence: the bromination of pyrazole followed by N-vinylation. This approach takes advantage of the known regioselectivity of pyrazole bromination and the various methods available for subsequent N-functionalization.

For example, pyrazole can be first brominated to yield 3-bromopyrazole. While direct bromination of pyrazole tends to give 4-bromopyrazole, specific conditions or starting with a protected pyrazole can favor the 3-bromo isomer. Once 3-bromopyrazole is obtained, it can be subjected to N-vinylation using the methods described in section 2.2.1. A one-pot method has been described where pyrazole is first reacted with a brominating agent, and then a vinyl ether is added to the reaction mixture to achieve N-protection in a single process. nih.gov

This sequential approach offers a more controlled and often higher-yielding pathway to the target compound compared to de novo syntheses or the direct bromination of 1-ethenyl-1H-pyrazole.

| Step | Reaction | Reagents | Notes | Reference |

| 1 | Bromination | Brominating agent (e.g., NBS) | To form 3-bromopyrazole. | nih.gov |

| 2 | N-vinylation | Vinyl ether | One-pot with the bromination step. | nih.gov |

| 1 | C-H Arylation | Haloarene donor, Pd-pivalate catalyst | Arylation at C5. | nih.gov |

| 2 | SEM group transposition | - | Transforms C3 to the reactive C5 position. | nih.gov |

| 3 | C-H Arylation | Haloarene donor, Pd-pivalate catalyst | Arylation at the new C5 (original C3). | nih.gov |

| 4 | N-alkylation | Alkylating agent | Regioselective introduction of N-substituent. | nih.gov |

Comparative Analysis of Synthetic Routes

The synthesis of 3-Bromo-1-ethenyl-1H-pyrazole, a substituted vinylpyrazole, can be approached through various chemical strategies. The efficiency, selectivity, and environmental impact of these routes differ significantly, warranting a comparative analysis to identify the most optimal methodologies. General synthetic pathways to N-vinylpyrazoles often involve the vinylation of a pyrazole ring or the formation of the pyrazole ring on a vinyl-containing precursor. Key methods include the dehydrohalogenation of N-(2-haloethyl)pyrazoles and direct vinylation using reagents like vinyl acetate or acetylene (B1199291). nih.govsmolecule.com

Evaluation of Reaction Efficiency and Yields

Dehydrohalogenation reactions, such as the treatment of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, are also cited as a viable route to the corresponding vinylpyrazole, often resulting in good yields. smolecule.com In industrial applications involving similar structures, such as the synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, process optimization has been shown to significantly improve yields from a baseline of 75-80% to as high as 88% through controlled, dropwise addition of reactants. google.com

Table 1: Comparative Analysis of Synthetic Yields for Related Bromo-Vinyl-Pyrazoles

| Synthetic Route | Starting Material | Product | Reported Yield | Reference |

|---|---|---|---|---|

| N-alkylation followed by Elimination | 3,4,5-Tribromopyrazole | 3,4,5-Tribromo-1-vinylpyrazole | 75% | nih.gov, researchgate.net |

| N-protection/vinylation precursor synthesis | 3-Bromo-1H-pyrazole | 3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole | 85.6% | arkat-usa.org |

| Dehydrohalogenation | 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | 4-Bromo-1-vinyl-1H-pyrazole | Good yields (unspecified) | smolecule.com |

| Oxidation (Industrial Process) | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | 88% (Optimized) | google.com |

Considerations of Selectivity and Byproduct Formation

Selectivity is a critical factor in the synthesis of substituted pyrazoles, particularly concerning the regiochemistry of substitution on the pyrazole ring. When using asymmetrically substituted pyrazoles or reagents, the formation of isomeric products is a common challenge. For example, reactions involving methylhydrazine can lead to two different regioisomers. beilstein-journals.org

In the synthesis of N-vinylpyrazoles via reaction with 1,2-dihaloethanes, a significant byproduct can be the N,N'-bis-pyrazole adduct. For example, the synthesis of 3,4,5-tribromo-1-vinylpyrazole can produce 1,2-bis(3,4,5-tribromopyrazol-1-yl)ethane as a byproduct. nih.gov The formation of this impurity arises from the substitution of both bromine atoms on 1,2-dibromoethane. However, this side reaction can be effectively suppressed by adjusting the reaction conditions, specifically by using a large excess of a base like triethylamine in a polar aprotic solvent such as acetonitrile. nih.govresearchgate.net

Furthermore, multicomponent reactions designed to build the pyrazole ring can also face selectivity issues. In certain one-pot syntheses of 1,3-substituted pyrazoles, the formation of 1,5-substituted isomers as byproducts is observed, though often in minor proportions (less than 10%). beilstein-journals.org The regioselectivity in such cases can sometimes be controlled by steric influences of the substituents on the reactants. beilstein-journals.org

Methodological Advancements and Green Chemistry Principles

Recent progress in organic synthesis has introduced more efficient and environmentally benign methods applicable to the synthesis of pyrazole derivatives. These advancements focus on reducing waste, minimizing energy consumption, and utilizing less hazardous materials, in line with the principles of green chemistry. researchgate.netmdpi.com

Microwave-Assisted Synthesis: The application of microwave irradiation is a significant advancement, dramatically reducing reaction times from hours to minutes while often increasing product yields. dergipark.org.tr This high-efficiency heating method is suitable for various pyrazole syntheses, including cycloaddition and condensation reactions, under conditions that are often solvent-free, further enhancing the green credentials of the process. dergipark.org.tr

Green Solvents and Catalysts: There is a growing trend towards replacing traditional volatile organic solvents with more environmentally friendly alternatives. Water has been successfully employed as a green solvent for the synthesis of pyranopyrazoles, a class of fused pyrazole heterocycles. researchgate.netresearchgate.net These aqueous methods are often facilitated by simple, cost-effective, and benign catalysts like ammonium (B1175870) chloride, which can be used to drive efficient four-component condensation reactions. researchgate.net

Modern Catalytic Systems: The field has seen the development of novel catalytic systems that offer new synthetic pathways. mdpi.com Transition-metal-catalyzed reactions, C-H activation, visible-light-driven photoredox catalysis, and one-pot multicomponent reactions are at the forefront of modern pyrazole synthesis. nih.govmdpi.com For example, Pd-nanoparticles have been used as catalysts in environmentally friendly solvent systems like PEG-400/H₂O for the one-pot regioselective synthesis of pyrazole derivatives. mdpi.com These advanced methods provide powerful tools for constructing complex pyrazole structures with high efficiency and selectivity.

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Investigations of 3-Bromo-1-ethenyl-1H-pyrazole Formation

The synthesis of 1-vinylpyrazoles, including brominated derivatives, is often achieved through a two-step process involving N-alkylation of a pyrazole (B372694) with a 1,2-dihaloethane followed by dehydrohalogenation. nih.govmdpi.com

Kinetic Studies of Key Synthetic Steps

While specific kinetic studies for the formation of 3-Bromo-1-ethenyl-1H-pyrazole are not extensively detailed in the available literature, the synthesis of analogous compounds provides insight into the reaction's progression. The formation of 1-vinylpyrazoles via the dehydrochlorination of 1-(2-chloroethyl)pyrazoles can be performed smoothly in water under phase transfer catalysis (PTC) conditions, suggesting favorable reaction kinetics. mdpi.com One of the foundational methods for synthesizing 1-vinylpyrazoles is the reaction of pyrazoles with acetylene (B1199291) under high pressure. mdpi.com

Reaction Pathways Involving the Ethenyl Moiety

The ethenyl group is a highly reactive functional group that dictates a significant portion of the compound's chemistry, enabling polymerization and cycloaddition reactions.

Radical Polymerization Mechanisms

The vinyl group of 1-vinylpyrazoles allows them to undergo free-radical polymerization. nih.gov The polymerization can be initiated using azo initiators. nih.gov The reactivity in polymerization is dependent on the substitution pattern of the vinyl group. nih.gov For instance, unsubstituted 1-vinylpyrazole polymerizes with great vigor, sometimes almost explosively in its neat form, whereas increasing substitution on the vinyl group slows down the rate of polymerization. nih.gov In a controlled environment, such as a dilute benzene (B151609) solution, 1-vinylpyrazole can be polymerized to form high molecular weight polymers. nih.gov This polymerization proceeds via a standard radical chain-growth mechanism involving initiation, propagation, and termination steps. researchgate.net

Cycloaddition Reactivity of the Vinyl Group (e.g., Diels-Alder, [2+2] Cycloadditions)

The vinyl group in 1-vinylpyrazoles can act as a dienophile in Diels-Alder reactions and participate in [2+2] cycloadditions. nih.govmasterorganicchemistry.com

In [2+2] cycloadditions with tetracyanoethylene (B109619) in aprotic solvents, 1-vinylpyrazoles yield l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazoles. nih.govmdpi.com This reaction is believed to proceed through an initial π-π complex. nih.govmdpi.com The reactivity is sensitive to substituents on the pyrazole ring. For 4-bromo-1-vinylpyrazole, the yield of the [2+2] cycloaddition product is low (2-5%). nih.govmdpi.com

The vinyl group also allows 1-vinylpyrazoles to function as dienophiles in Diels-Alder, or [4+2], cycloaddition reactions. nih.govmasterorganicchemistry.com However, the reactivity can be low. For example, the Diels-Alder reaction between 3- and 5-methyl-1-vinylpyrazoles and cyclohexa-1,3-diene requires high temperatures (180 °C) and still results in low yields, with polymerization becoming a competing side reaction at higher temperatures (220 °C). nih.govmdpi.com The reactivity in these inverse electron demand Diels-Alder reactions is generally increased when the diene possesses electron-withdrawing groups and the dienophile is electron-rich. nih.gov

Reactivity of the Bromine Substituent

The bromine atom on the pyrazole ring is a versatile handle for further synthetic transformations, most notably through metal-halogen exchange reactions.

Electrophilic and Nucleophilic Behavior of the Pyrazole Ring

The pyrazole ring exhibits both electrophilic and nucleophilic characteristics, which are modulated by the substituents present. The N-vinyl group in 3-bromo-1-ethenyl-1H-pyrazole influences the electronic properties of the ring.

Electrophilic substitution on the pyrazole ring generally occurs at the C-4 position, as attacks at C-3 or C-5 lead to a less stable cationic intermediate where the positive charge is adjacent to the sp² nitrogen (an azomethine-like structure). rrbdavc.org The N-vinyl group, through conjugation, can influence the nucleophilicity of the ring and the exocyclic double bond. For instance, in reactions with tetracyanoethylene, 1-vinylpyrazoles undergo a [2+2] cycloaddition at the vinyl group's double bond, indicating its nucleophilic character. nih.gov The reactivity in such cycloadditions is sensitive to substituents on the pyrazole ring; electron-withdrawing groups like bromo or nitro decrease the reactivity. nih.gov

The pyrazole ring also contains a basic nitrogen atom (N-2). Protonation or alkylation can occur at this site. Addition of hydrogen halides to 1-vinylpyrazoles can lead to hydrohalogenation at the N-2 position, forming pyrazolium (B1228807) salts. nih.govmdpi.com

Regioselectivity is a critical aspect of the chemistry of substituted pyrazoles like 3-bromo-1-ethenyl-1H-pyrazole.

Cross-Coupling: In poly-halogenated pyrazoles, the site of cross-coupling can be controlled. For instance, in Suzuki-Miyaura reactions of tribromopyrazoles, the first substitution occurs selectively at the C-5 position. researchgate.net This inherent reactivity pattern is crucial when planning multi-step syntheses.

Metal-Halogen Exchange: As mentioned, in 3,4,5-tribromo-1-vinylpyrazole, lithiation with n-BuLi occurs selectively at C-5. nih.govmdpi.com Subsequent metalation of the resulting 5-substituted-3,4-dibromo-1-vinylpyrazole with n-BuLi or i-PrMgCl occurs preferentially at the C-4 position over the C-3 position. mdpi.com This demonstrates that the regioselectivity of ring functionalization can be finely tuned by the choice of reagents and the existing substitution pattern. mdpi.com

N-Substitution: When an unsymmetrical pyrazole is alkylated, a mixture of N-1 and N-2 isomers can form. In the synthesis of 3-bromo-1-ethenyl-1H-pyrazole from 3-bromopyrazole, the vinylation occurs at the N-1 position. The regioselectivity of such N-substitution reactions is influenced by steric and electronic factors of the substituent at the C-3 position. sci-hub.st

The pyrazole ring can undergo rearrangement reactions under specific conditions, most notably the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. This pathway is particularly relevant for pyrazole derivatives that are highly activated towards nucleophilic attack.

The ANRORC mechanism has been proposed for the reaction of 1,4-dinitro-1H-pyrazoles with dinucleophiles like arylhydrazines. arkat-usa.orgresearchgate.net The process is initiated by the A ddition of the N ucleophile (e.g., the terminal nitrogen of arylhydrazine) to an electrophilic carbon of the pyrazole ring (typically C-5). arkat-usa.org This is followed by R ing O pening of the pyrazole ring to form an open-chain intermediate. Subsequently, intramolecular nucleophilic attack leads to R ing C losure, forming a new pyrazole ring with a different substitution pattern. arkat-usa.orgresearchgate.net While this mechanism has been detailed for dinitropyrazoles, it represents a potential, albeit likely requiring harsh conditions or specific activation, rearrangement pathway for other substituted pyrazoles. arkat-usa.orgnih.govresearchgate.net

Lack of Specific Data Impedes Detailed Analysis of 3-Bromo-1-ethenyl-1H-pyrazole

The required analytical data, crucial for a comprehensive scientific article, includes:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published studies were identified that provide multi-dimensional NMR data (such as COSY, HSQC, HMBC, or NOESY) for complete structural assignment and conformational analysis of 3-Bromo-1-ethenyl-1H-pyrazole. Furthermore, specific solid-state NMR data for its crystalline forms are also absent from the available literature.

X-ray Crystallography: There is no public record of a single-crystal X-ray diffraction analysis for 3-Bromo-1-ethenyl-1H-pyrazole, which would be necessary for the absolute determination of its molecular structure. Similarly, powder X-ray diffraction data, used to study polymorphic forms, is not available.

Vibrational Spectroscopy: Detailed experimental data from Infrared (IR) and Raman spectroscopy, which would provide insights into the vibrational modes of the molecule, have not been reported for 3-Bromo-1-ethenyl-1H-pyrazole.

While numerous studies exist on the spectroscopic and crystallographic properties of other substituted pyrazoles, this information cannot be extrapolated to provide a scientifically accurate and detailed analysis of 3-Bromo-1-ethenyl-1H-pyrazole. The generation of a thorough and authoritative article as requested is contingent upon the future publication of dedicated research on this specific compound.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Characteristic Vibrational Modes

The vibrational spectrum of 3-Bromo-1-ethenyl-1H-pyrazole is characterized by modes originating from the pyrazole (B372694) ring, the ethenyl (vinyl) substituent, and the carbon-bromine bond. While a complete experimental spectrum is not publicly available, the characteristic vibrational frequencies can be predicted based on data from analogous structures. The pyrazole ring exhibits distinct in-plane and out-of-plane bending and stretching vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the pyrazole ring appear in the 1500–1660 cm⁻¹ region mdpi.com. Ring deformation modes are expected at lower frequencies, for instance, around 630-640 cm⁻¹ .

The ethenyl group introduces characteristic vibrational modes, including the C=C stretching vibration, typically found around 1620-1680 cm⁻¹. The =C-H stretching vibrations occur at frequencies above 3000 cm⁻¹, while the out-of-plane =C-H bending (wagging) vibrations are prominent in the 890-990 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the fingerprint region of the infrared spectrum, typically between 500 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyrazole Ring | C-H Stretch | > 3000 |

| C=N Stretch | 1500 - 1600 | |

| Ring Deformation | 630 - 640 | |

| Ethenyl Group | =C-H Stretch | > 3000 |

| C=C Stretch | 1620 - 1680 | |

| =C-H Bend (out-of-plane) | 890 - 990 | |

| C-Br Bond | C-Br Stretch | 500 - 600 |

This table presents predicted vibrational frequencies based on characteristic group frequencies.

Conformational Analysis via Vibrational Signatures

The conformational landscape of 3-Bromo-1-ethenyl-1H-pyrazole is primarily defined by the rotation around the single bond connecting the pyrazole ring nitrogen (N1) and the ethenyl group. This rotation gives rise to different spatial arrangements, or conformers. For 1-vinylpyrazoles that lack a substituent at the C-5 position, such as the title compound, a mixture of conformers is expected to exist mdpi.comresearchgate.net. These conformers are typically designated as s-cis (or syn) and s-trans (or anti), depending on the dihedral angle between the plane of the pyrazole ring and the plane of the vinyl group.

The relative energies of these conformers are influenced by steric hindrance and electronic effects between the vinyl group and the pyrazole ring. Vibrational spectroscopy, particularly infrared and Raman, serves as a powerful tool for identifying and characterizing these individual conformers. The vibrational frequencies, especially those associated with the vinyl group and the pyrazole ring, are sensitive to the conformational state. For instance, the C=C stretching frequency and the out-of-plane C-H bending modes of the vinyl group can shift depending on the conformation. By comparing experimental spectra with theoretical calculations for each possible conformer, it is possible to determine the predominant conformation in a given state or to identify the presence of a conformational mixture.

Advanced Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. For 3-Bromo-1-ethenyl-1H-pyrazole (C₅H₅BrN₂), the theoretical exact mass can be calculated with high precision, allowing for unambiguous formula confirmation. The presence of bromine is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, simplifying their identification.

Analysis of the fragmentation patterns of substituted pyrazoles provides insight into the molecule's stability and structure researchgate.net. For 3-Bromo-1-ethenyl-1H-pyrazole, common fragmentation pathways would likely involve the loss of the bromine atom, the ethenyl group, or cleavage of the pyrazole ring. The loss of a hydrogen cyanide (HCN) molecule is a known fragmentation pathway for pyrazole rings and is considered significant even for brominated pyrazoles researchgate.net.

| Ion | m/z (for ⁷⁹Br) | Proposed Structure/Loss |

| [M]⁺ | 171.9690 | Molecular Ion |

| [M-H]⁺ | 170.9612 | Loss of a Hydrogen atom |

| [M-C₂H₂]⁺ | 145.9585 | Loss of acetylene (B1199291) from vinyl group |

| [M-HCN]⁺ | 144.9621 | Loss of Hydrogen Cyanide from pyrazole ring |

| [M-Br]⁺ | 93.0453 | Loss of Bromine radical |

This table shows theoretically calculated exact masses for potential fragments.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem Mass Spectrometry (MS/MS) offers a more profound level of structural detail by allowing for the isolation and subsequent fragmentation of specific ions from the initial mass spectrum. In the context of 3-Bromo-1-ethenyl-1H-pyrazole, an MS/MS experiment would typically involve selecting the molecular ion ([C₅H₅BrN₂]⁺) as the precursor ion. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into product ions.

By analyzing the masses of these product ions, a detailed fragmentation pathway can be constructed. For example, selecting the [M-Br]⁺ fragment (m/z 93.0453) and subjecting it to a further stage of fragmentation could reveal the loss of HCN (27.0109 Da) or C₂H₂ (26.0157 Da), confirming the sequential fragmentation pathways and providing definitive evidence for the connectivity of the atoms within the original molecule. This technique is invaluable for distinguishing between isomers and for confirming the proposed structures of fragment ions generated in the initial mass analysis.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence)

Investigation of Electronic Transitions and Conjugation Effects

The electronic properties of 3-Bromo-1-ethenyl-1H-pyrazole are investigated using UV-Vis absorption and fluorescence spectroscopy. The unsubstituted pyrazole molecule exhibits a strong absorption band in the ultraviolet region, typically between 200-240 nm, which is attributed to π→π* electronic transitions within the aromatic ring nih.gov.

The introduction of an ethenyl (vinyl) group at the N1 position extends the conjugated π-system of the molecule. This extension of conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) in the main absorption band compared to unsubstituted pyrazole wikipedia.org. Furthermore, the bromine atom at the C3 position acts as an auxochrome. Its non-bonding electron pairs (n-orbitals) can also participate in electronic transitions, such as n→π* transitions, which are typically weaker than π→π* transitions libretexts.orgresearchgate.net. The interaction between the bromine's lone pairs and the pyrazole π-system can further modulate the energy of the electronic transitions and the position of the absorption maximum.

While the pyrazole ring itself is generally not fluorescent, appropriate substitution can induce fluorescence . The extended conjugated system in 3-Bromo-1-ethenyl-1H-pyrazole creates the potential for fluorescence emission. Upon absorption of a photon and promotion of an electron to an excited state, the molecule can relax by emitting a photon at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence properties, including quantum yield and emission wavelength, would be highly dependent on the molecular structure and its interaction with the surrounding environment sryahwapublications.com.

Photophysical Properties Analysis

The pyrazole ring system is a fundamental heterocyclic motif known to be a component of various fluorescent molecules. globalresearchonline.net Pyrazole derivatives have garnered significant attention due to their diverse applications as fluorescent agents and dyes. globalresearchonline.net The photophysical properties of these compounds, such as their absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts, are highly sensitive to the nature and position of substituents on the pyrazole ring, as well as the solvent environment. researchgate.netnih.gov

Generally, pyrazole derivatives exhibit absorption in the ultraviolet (UV) region of the electromagnetic spectrum. For instance, the parent 1H-Pyrazole in the gas phase shows a maximal UV absorption cross-section at 203 nm. The introduction of substituents can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

Many pyrazole derivatives are known to be fluorescent, a property that is influenced by both their chemical structure and their environment. nih.gov The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the efficiency of the fluorescence process. wikipedia.orguci.edu Pyrazole derivatives can exhibit a wide range of quantum yields, from weakly to highly fluorescent. nih.gov For example, some pyrazolo[4,3-b]pyridine derivatives have been reported with quantum yields as high as 65%. nih.gov

The solvent polarity can also play a significant role in the photophysical behavior of pyrazole-based dyes, leading to solvatochromism, where the absorption and emission spectra shift in response to changes in the solvent's polarity. researchgate.netnih.gov This effect is often observed in pyrazoline derivatives, a related class of compounds. researchgate.net

To illustrate the range of photophysical properties observed in substituted pyrazoles, the following tables present data for several example compounds found in the literature. It is important to note that these are not the properties of 3-Bromo-1-ethenyl-1H-pyrazole but serve to provide a comparative context.

Table 1: Photophysical Data for Selected Pyrazole Derivatives

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent |

| Pyrazolo[4,3-b]pyridine derivative | 336 | 440 | 0.35 | - |

| Probe 91 (a pyrazole derivative) | 323, 431 | 544 | 0.42 | Methanol |

| Probe 89 (a pyrazole derivative) | 394 | 551 | 0.42 | PBS buffer |

| 72-Ga (a pyrazole complex) | 281, 406 | - | 0.57 | - |

Data sourced from a review on fluorescent pyrazole derivatives. nih.gov

Table 2: Additional Examples of Photophysical Properties of Pyrazole Derivatives

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Notes |

| Probe 83 | 375 | 487 | Emission decreases with increased acidity |

| Probe 83 (in acidic medium) | 438 | 585 | New emission peak emerges |

| Pyrazole ligand pypzR(16)py | ~350 | ~400 | In CH2Cl2 solution |

| Silver compound 19 | ~360 | ~420 | In CH2Cl2 solution |

Data for Probe 83 sourced from a review on fluorescent pyrazole derivatives nih.gov. Data for pypzR(16)py and silver compound 19 sourced from a study on dipyridylpyrazole silver complexes researchgate.net.

The presence of a bromine atom at the 3-position and an ethenyl (vinyl) group at the 1-position of the pyrazole ring in 3-Bromo-1-ethenyl-1H-pyrazole is expected to significantly influence its electronic structure and, consequently, its photophysical properties. The vinyl group, being a conjugated system, could potentially lead to a red-shift in the absorption and emission spectra compared to the unsubstituted pyrazole. Bromine, being an electron-withdrawing group, can also modulate the electronic properties of the pyrazole ring. nih.gov Further experimental and computational studies would be necessary to fully elucidate the specific photophysical characteristics of 3-Bromo-1-ethenyl-1H-pyrazole.

Chemical Reactivity and Derivatization Strategies

Reactions at the Ethenyl Moiety

The carbon-carbon double bond of the 1-ethenyl group is susceptible to a variety of reactions common to alkenes, including polymerization, addition, and cycloaddition reactions. These transformations offer pathways to modify the periphery of the molecule or to incorporate it into larger polymeric structures.

The vinyl group of 1-vinylpyrazoles is known to participate in free-radical polymerization. nih.gov While specific studies on the homopolymerization of 3-Bromo-1-ethenyl-1H-pyrazole are not extensively documented, the general reactivity of vinylpyrazoles suggests its capability to form poly(3-bromo-1-vinyl-1H-pyrazole). The polymerization is typically initiated by azo compounds, such as azobisisobutyronitrile (AIBN). nih.gov The rate and extent of polymerization are influenced by the nature of substituents on the pyrazole (B372694) ring. nih.gov For instance, unsubstituted 1-vinylpyrazole can polymerize almost explosively in its neat form, while increased substitution on the vinyl group or the pyrazole ring tends to slow the reaction. nih.gov

Copolymerization with other vinyl monomers also represents a viable strategy to tailor the properties of the resulting polymers. The reactivity ratios of 3-Bromo-1-ethenyl-1H-pyrazole with other monomers would determine the composition and microstructure of the final copolymer.

Table 1: General Conditions for Free-Radical Polymerization of Substituted Vinylpyrazoles

| Monomer | Initiator | Solvent | Conditions | Result | Reference |

|---|---|---|---|---|---|

| 1-Vinylpyrazole | Azo initiator | Benzene (B151609) (dilute) | Not specified | High molecular weight polymer (150,000-330,000) | nih.gov |

| 3-Methyl-1-vinylpyrazole | AIBN | Not specified | Not specified | Rate proportional to [AIBN]0.5 | nih.gov |

| 5-Methyl-1-vinylpyrazole | AIBN | Not specified | Not specified | Rate proportional to [AIBN]0.5 | nih.gov |

The ethenyl group can undergo various addition reactions. Catalytic hydrogenation would be expected to reduce the double bond to an ethyl group, yielding 3-bromo-1-ethyl-1H-pyrazole.

Halogenation, such as bromination, of 1-vinylpyrazoles in carbon tetrachloride has been shown to yield a mixture of products. nih.gov The reaction can lead to the addition of bromine across the double bond to form the 1-(1,2-dibromoethyl)pyrazole derivative, alongside electrophilic substitution at the C-4 position of the pyrazole ring. nih.gov Given that the C-3 position is already substituted in 3-Bromo-1-ethenyl-1H-pyrazole, addition to the double bond would be a primary pathway.

Hydroboration-oxidation offers a route to synthesize the corresponding alcohol. This two-step reaction would be expected to yield 2-(3-bromo-1H-pyrazol-1-yl)ethanol, with anti-Markovnikov regioselectivity.

The ethenyl group of 1-vinylpyrazoles can act as a dienophile in Diels-Alder reactions. However, vinylpyrazoles are generally reluctant to participate in these reactions, often requiring harsh conditions such as high temperatures and pressures. nih.gov When they do react, it is typically with highly reactive dienes. nih.gov For instance, the reaction of methyl-substituted 1-vinylpyrazoles with cyclohexa-1,3-diene required temperatures of 180°C and resulted in low yields. nih.gov

In [2+2] cycloaddition reactions, 1-vinylpyrazoles have been shown to react with dienophiles like tetracyanoethylene (B109619). The reaction with 4-bromo-1-vinylpyrazole, for example, gives a low yield (2-5%) of the corresponding cyclobutane (B1203170) product. nih.gov

The vinyl group is also a competent dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgfrontiersin.org This class of reactions provides a powerful method for the synthesis of five-membered heterocyclic rings. For example, reaction with nitrile oxides, generated in situ, would lead to the formation of isoxazoline-substituted pyrazoles. researchgate.netmdpi.comnih.govchem-station.com Similarly, cycloaddition with azides can yield triazoline derivatives. wikipedia.orgyoutube.com These reactions are valuable for creating complex heterocyclic systems. frontiersin.org

Transformations Involving the Bromine Substituent

The bromine atom at the C-3 position of the pyrazole ring is a key functional handle for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions.

The C-Br bond at the 3-position of the pyrazole is amenable to a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the bromo-pyrazole with an organoboron reagent (e.g., a boronic acid or ester). nih.govnih.gov It is a versatile method for forming new carbon-carbon bonds. The reaction of 3-bromo-1-ethenyl-1H-pyrazole with various aryl- or vinylboronic acids would be expected to yield 3-aryl- or 3-vinyl-1-ethenyl-1H-pyrazoles. Studies on other 3-bromopyrazoles have shown that these couplings proceed in good to excellent yields under mild conditions. nih.gov

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. wikipedia.orgresearchgate.net Reacting 3-bromo-1-ethenyl-1H-pyrazole with various alkenes would result in the formation of 3-alkenyl-1-ethenyl-1H-pyrazoles, effectively extending the conjugation of the system. organic-chemistry.org

Sonogashira Coupling : This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the bromo-pyrazole with a terminal alkyne. organic-chemistry.orgwikipedia.org This method provides a direct route to 3-alkynyl-1-ethenyl-1H-pyrazoles, which are valuable intermediates for further synthetic transformations. libretexts.org

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions for Bromo-Heterocycles

| Reaction | Catalyst System | Coupling Partner | General Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Ar-B(OH)2 | 3-Aryl-1-ethenyl-1H-pyrazole | nih.govnih.gov |

| Heck | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Alkene | 3-Alkenyl-1-ethenyl-1H-pyrazole | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Terminal Alkyne | 3-Alkynyl-1-ethenyl-1H-pyrazole | organic-chemistry.orgwikipedia.org |

The bromine substituent can be converted into an organometallic species, which can then act as a potent nucleophile or base.

Organolithium Reagents : Bromine-lithium exchange is a common method for generating organolithium compounds. nih.govharvard.eduprinceton.edu This reaction typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. Research on 3,4,5-tribromo-1-vinylpyrazole has demonstrated that the N-vinyl group is stable under the conditions required for bromine-lithium exchange. nih.gov The exchange occurred selectively at the C-5 position in that case, but it establishes the principle that the N-vinyl group is a suitable protecting group for such transformations. nih.gov Therefore, treatment of 3-bromo-1-ethenyl-1H-pyrazole with an alkyllithium reagent is expected to yield the corresponding 3-lithio-1-ethenyl-1H-pyrazole. This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 3-position.

Grignard Reagents : The formation of a Grignard reagent would involve the reaction of 3-bromo-1-ethenyl-1H-pyrazole with magnesium metal. While the direct formation of Grignard reagents from vinyl halides is feasible, the presence of the pyrazole ring, particularly the potentially acidic protons in related structures or the Lewis basic nitrogen atoms, might complicate the reaction. Nevertheless, if successful, the resulting 3-(chloromagnesio)-1-ethenyl-1H-pyrazole would be a valuable nucleophilic intermediate for reactions with electrophiles like aldehydes, ketones, and esters.

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic Aromatic Substitution (SNAr) is a reaction mechanism that typically occurs on aromatic rings bearing strong electron-withdrawing groups positioned ortho or para to a suitable leaving group libretexts.org. These electron-withdrawing substituents are necessary to decrease the electron density of the aromatic ring, making it susceptible to attack by a nucleophile youtube.com. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex libretexts.org.

In the case of 3-Bromo-1-ethenyl-1H-pyrazole, the pyrazole ring is an electron-rich five-membered heterocycle. It lacks the strong electron-withdrawing groups required to activate the ring sufficiently for a classical SNAr reaction. Therefore, direct displacement of the C3-bromo substituent by common nucleophiles under standard SNAr conditions is generally not a feasible strategy. The inherent electron-donating character of the pyrazole ring system disfavors the formation of the negatively charged Meisenheimer complex intermediate, rendering the molecule largely unreactive toward this pathway.

Reactivity of the Pyrazole Ring

The pyrazole ring is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for functionalizing aromatic systems. The regioselectivity of this reaction is dictated by the electronic properties of the ring and its substituents. For pyrazoles that are unsubstituted at the C4 position, this site is the most electron-rich and sterically accessible, making it the preferred position for electrophilic attack nih.gov.

In 3-Bromo-1-ethenyl-1H-pyrazole, the C4 position is vacant and thus represents the primary site for electrophilic substitution. The reaction of 1-vinylpyrazoles with electrophiles like bromine has been shown to yield C4-substituted products alongside addition to the vinyl group nih.govresearchgate.net. The general mechanism involves the attack of the pyrazole's π-electron system on an electrophile, leading to a resonance-stabilized cationic intermediate (arenium ion), followed by deprotonation to restore aromaticity.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on 3-Bromo-1-ethenyl-1H-pyrazole

| Reaction | Typical Reagents | Expected Major Product |

|---|---|---|

| Halogenation | Br₂, Cl₂, I₂ | 3-Bromo-4-halo-1-ethenyl-1H-pyrazole |

| Nitration | HNO₃ / H₂SO₄ | 3-Bromo-1-ethenyl-4-nitro-1H-pyrazole frontiersin.org |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 3-Bromo-1-ethenyl-1H-pyrazole-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-3-bromo-1-ethenyl-1H-pyrazole |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings wikipedia.orgorganic-chemistry.org. This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position uwindsor.ca.

For N-substituted pyrazoles, the pyridine-like nitrogen atom at the N2 position can serve as an endogenous directing group. It chelates the lithium atom of the base (e.g., n-butyllithium), thereby increasing the kinetic acidity of the proton at the adjacent C5 position. This leads to regioselective deprotonation and formation of a 5-lithiated pyrazole intermediate oup.com. This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups exclusively at the C5 position. This approach offers a complementary strategy to EAS for functionalizing the pyrazole core.

Furthermore, a related strategy involves halogen-metal exchange. Research has shown that in polybrominated 1-vinylpyrazoles, bromine-lithium exchange occurs with high regioselectivity at the C5 position nih.govmdpi.com. This suggests that treating 3-Bromo-1-ethenyl-1H-pyrazole with an organolithium reagent could potentially lead to metalation at either the C5 position via DoM or the C3 position via halogen-metal exchange, with the outcome dependent on the specific reaction conditions. However, the directing effect of the N2 atom strongly favors C5 lithiation.

Table 2: Representative Electrophiles for Trapping the C5-Lithiated Pyrazole Intermediate

| Electrophile Class | Example Reagent | Functional Group Introduced at C5 |

|---|---|---|

| Halogens | I₂, Br₂ | -I, -Br |

| Carbonyls | CO₂, DMF, Aldehydes (RCHO) | -COOH, -CHO, -CH(OH)R |

| Silyl Halides | TMSCl | -Si(CH₃)₃ |

| Alkyl Halides | CH₃I | -CH₃ |

| Sulfur Electrophiles | S₈, R-S-S-R | -SH, -SR |

Direct N-alkylation or N-acylation of 3-Bromo-1-ethenyl-1H-pyrazole at the ring nitrogen atoms is not straightforward because the N1 position is already substituted with a vinyl group. The pyridine-like N2 nitrogen is generally not nucleophilic enough to undergo these reactions under standard conditions.

However, derivatization can be achieved through a two-step sequence. The N-vinyl group, while stable under many conditions, can serve as a protecting group that can be removed when desired. Mild treatment with potassium permanganate (B83412) (KMnO₄) can cleave the vinyl group to afford the corresponding N-unsubstituted pyrazole, 3-bromo-1H-pyrazole nih.govmdpi.com.

Once the N1 position is free, the resulting 3-bromo-1H-pyrazole can be readily N-alkylated or N-acylated. The alkylation of unsymmetrically substituted pyrazoles can produce a mixture of two regioisomers (1,3- and 1,5-disubstituted products), as either of the two ring nitrogens can act as the nucleophile. The ratio of these isomers is influenced by factors such as the steric bulk of the substituent on the pyrazole ring, the nature of the electrophile, and the reaction conditions (e.g., solvent, base) mdpi.com.

Table 3: Common Methods for N-Alkylation of Pyrazoles

| Method | Reagents | Description |

|---|---|---|

| Base-mediated Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃) | The pyrazole is deprotonated by the base to form a pyrazolate anion, which then acts as a nucleophile. |

| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DIAD/DEAD | Allows for the use of alcohols as alkylating agents under mild, neutral conditions. |

| Acid-catalyzed Alkylation | Trichloroacetimidates, Brønsted Acid | A newer method that avoids the use of strong bases and high temperatures mdpi.comsemanticscholar.org. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | The pyrazole is reacted with a carbonyl compound to form an intermediate that is then reduced. |

Synthesis of Advanced Pyrazole-Based Scaffolds

The 3-Bromo-1-ethenyl-1H-pyrazole scaffold is a valuable starting material for the synthesis of more complex, fused heterocyclic systems, which are prominent in medicinal chemistry and materials science mdpi.com. The bromine atom at the C3 position is a key handle for constructing a new ring fused to the pyrazole core.

A common strategy involves the transformation of the 3-bromo group into a nucleophilic or electrophilic partner for a subsequent cyclization reaction. For instance, the bromine can be replaced with an amino group via transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). The resulting 3-aminopyrazole (B16455) can then undergo condensation with a 1,3-dielectrophile, such as a β-ketoester or a malonaldehyde derivative, to construct fused six-membered rings, leading to systems like pyrazolo[3,4-b]pyridines.

Alternatively, the 3-bromopyrazole itself can be used in palladium-catalyzed intramolecular or intermolecular reactions. For example, after introduction of a suitable side chain at the C4 or N1 position (following vinyl group removal), an intramolecular Heck or Suzuki coupling could be employed to form a new ring. Intermolecular reactions, such as the condensation of 3-aminopyrazoles with various reagents, are widely used to build fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines d-nb.inforesearchgate.net.

Table 4: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors

| Fused System | General Precursors | Synthetic Strategy |

|---|---|---|

| Pyrazolo[3,4-b]pyridine | 3-Aminopyrazole, 1,3-Dicarbonyl compound | Condensation/Cyclization |

| Pyrazolo[1,5-a]pyrimidine | 3-Aminopyrazole, β-Ketoester/Enaminone | Condensation/Cyclization nih.gov |

| Indazole (Benzopyrazole) | Pyrazole with appropriate benzene ring precursor | Ring-closing reactions |

| Pyrazolo[1,5-a]pyridine | N-Aminopyridinium ylides, Alkynes | [3+2] Cycloaddition organic-chemistry.orgrsc.org |

Preparation of Multi-Substituted Pyrazole Derivatives

The chemical architecture of 3-Bromo-1-ethenyl-1H-pyrazole presents a versatile scaffold for the synthesis of a wide array of multi-substituted pyrazole derivatives. The presence of the bromine atom at the C3-position and the vinyl group at the N1-position offers distinct reactive sites for functionalization. The bromine atom, in particular, serves as a key handle for introducing diverse substituents through various modern synthetic methodologies, primarily involving organometallic intermediates and transition-metal-catalyzed cross-coupling reactions. These strategies allow for the regioselective construction of complex pyrazole structures, which are significant targets in medicinal and materials chemistry. thieme.dechim.it

The pyrazole ring is an electron-rich heterocyclic system, making it reactive towards electrophiles, typically at the C4 position. However, the introduction of substituents can modify this reactivity. chim.it For halogenated pyrazoles, the carbon-halogen bond is the most common site for derivatization.

Derivatization via Organometallic Intermediates

A primary strategy for functionalizing bromo-pyrazoles involves the formation of organometallic intermediates through halogen-metal exchange. The bromine-lithium exchange reaction is a well-established method for converting aryl and heteroaryl bromides into their corresponding lithium derivatives. These lithiated species are potent nucleophiles that can react with a wide range of electrophiles to introduce new functional groups.

While research directly on 3-Bromo-1-ethenyl-1H-pyrazole is specific, extensive work on related polybrominated 1-vinylpyrazoles demonstrates the feasibility and regioselectivity of this approach. For instance, studies on 3,4,5-tribromo-1-vinylpyrazole have shown that bromine-lithium exchange occurs regioselectively at the C5-position. nih.gov Subsequent treatment with an electrophile introduces a substituent at this position. nih.gov This principle can be extended to 3-Bromo-1-ethenyl-1H-pyrazole, where the bromine at the C3-position would undergo exchange, followed by reaction with an electrophile to yield a 3-substituted-1-ethenyl-1H-pyrazole.

The general scheme for this transformation is as follows:

Halogen-Metal Exchange: Reaction of the bromo-pyrazole with an organolithium reagent (e.g., n-butyllithium) at low temperatures to form the 3-lithiated pyrazole intermediate.

Electrophilic Quench: Introduction of an electrophile to react with the lithiated intermediate, forming a new carbon-carbon or carbon-heteroatom bond at the C3-position.

A variety of electrophiles can be employed in this step, leading to a diverse set of derivatives as illustrated in the table below.

| Electrophile | Resulting C3-Substituent | Product Class |

|---|---|---|

| Aldehydes/Ketones (e.g., RCHO, RCOR') | Hydroxyalkyl (-CH(OH)R) | Pyrazole Alcohols |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | Pyrazole Carboxylic Acids |

| Alkyl Halides (R-X) | Alkyl (-R) | 3-Alkyl-1-vinylpyrazoles |

| Disulfides (RSSR) | Thioether (-SR) | 3-Thioether-substituted Pyrazoles |

| Iodine (I₂) | Iodo (-I) | 3-Iodo-1-vinylpyrazoles |

Derivatization via Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. youtube.comacs.org The C3-bromo substituent in 3-Bromo-1-ethenyl-1H-pyrazole makes it an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org A variety of palladium catalysts and ligands can be used to optimize these reactions. nih.gov

Suzuki Coupling: This reaction couples the bromo-pyrazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly effective method for forming carbon-carbon bonds, particularly for creating biaryl or vinyl-substituted pyrazoles.

Reactants : 3-Bromo-1-ethenyl-1H-pyrazole, Aryl/Vinyl Boronic Acid (R-B(OH)₂)

Catalyst : Pd(PPh₃)₄, PdCl₂(dppf), etc.

Base : Na₂CO₃, K₂CO₃, Cs₂CO₃

Product : 3-Aryl/Vinyl-1-ethenyl-1H-pyrazole

Sonogashira Coupling: This reaction involves the coupling of the bromo-pyrazole with a terminal alkyne, catalyzed by both palladium and copper complexes. It is the most common method for synthesizing alkynyl-substituted heterocycles. researchgate.net

Reactants : 3-Bromo-1-ethenyl-1H-pyrazole, Terminal Alkyne (R-C≡CH)

Catalyst : Pd(PPh₃)₂Cl₂, CuI

Base : Triethylamine (B128534) (Et₃N), Diisopropylamine (i-Pr₂NH)

Product : 3-Alkynyl-1-ethenyl-1H-pyrazole

Heck Coupling: The Heck reaction couples the bromo-pyrazole with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. researchgate.net

Reactants : 3-Bromo-1-ethenyl-1H-pyrazole, Alkene (e.g., Styrene, Acrylate)

Catalyst : Pd(OAc)₂, P(o-tolyl)₃

Base : Et₃N, K₂CO₃

Product : 3-Alkenyl-1-ethenyl-1H-pyrazole

The table below summarizes the conditions and outcomes for these key cross-coupling reactions.

| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Resulting C3-Substituent |

|---|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | Aryl, Heteroaryl, Vinyl |

| Sonogashira Coupling | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | Alkynyl (-C≡CR) |

| Heck Coupling | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂ / Ligand (e.g., PPh₃) | Et₃N, NaOAc | Alkenyl (-CH=CHR) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / Ligand (e.g., BINAP) | NaOtBu, K₃PO₄ | Amino (-NR₂) |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | - (or additive) | Aryl, Vinyl, Alkyl |

These derivatization strategies transform 3-Bromo-1-ethenyl-1H-pyrazole into a valuable building block for creating libraries of multi-substituted pyrazoles with tailored electronic and steric properties for various applications.

Advanced Applications and Functional Materials Development

Utilization in Polymer Chemistry

The presence of a polymerizable ethenyl (vinyl) group on the pyrazole (B372694) ring allows 3-Bromo-1-ethenyl-1H-pyrazole to serve as a valuable monomer in the synthesis of specialized polymers. These materials incorporate the distinct chemical and physical properties of the pyrazole moiety into a macromolecular structure.

Vinylpyrazoles are recognized as interesting motifs in organic chemistry that can be utilized as building blocks for more complex molecules. researchgate.net The vinyl group provides a reactive handle for polymerization, typically through free-radical mechanisms, to produce both homopolymers and copolymers. researchgate.net The synthesis of polymers from pyrazole-containing monomers can yield semi-linear polymeric structures with molecular weights reaching up to 24,000 g/mol . ias.ac.inresearchgate.net By copolymerizing 3-Bromo-1-ethenyl-1H-pyrazole with other monomers, polymers with tailored properties can be achieved. The bromine atom on the pyrazole ring is retained in the polymer structure, offering a site for post-polymerization modification, enabling the attachment of other functional groups or cross-linking of polymer chains.

Polymers containing heterocyclic rings, such as pyrazole, often exhibit enhanced material properties. ias.ac.in These characteristics include high thermal stability, solubility in organic solvents, and notable optical and bioactive properties. ias.ac.in

Thermal Stability: Thermogravimetric analysis (TGA) of pyrazole-containing polymers has demonstrated significant thermal stability. For instance, certain pyrazole-based homopolymers and copolymers are thermally stable up to 230°C and 200°C, respectively. ias.ac.in This high stability is attributed to the robust, aromatic nature of the pyrazole ring integrated into the polymer backbone.

Optical Properties: Pyrazole derivatives are known to possess unique photophysical properties, making them suitable for developing sensors and organic materials. mdpi.com Polymers derived from these monomers can exhibit desirable optical characteristics. For example, studies on a blend polymer containing poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) showed high transparency, with a transmittance value of 97.55% at 700 nm. researchgate.net The optical band gap (Eg) for this material was calculated to be 3.737 eV, indicating its potential use in electro-optic applications. researchgate.net The photoluminescence behavior of pyrazole-containing polymers allows them to function as fluorescent chemosensors for detecting specific ions. ias.ac.inresearchgate.net

Below is an interactive data table summarizing typical properties of pyrazole-containing polymers based on available research.

| Property | Value | Research Finding |

| Molecular Weight (Mw) | 18,000 - 24,400 g/mol | Gel permeation chromatography of pyrazole-based homopolymers and copolymers. ias.ac.in |

| Thermal Stability (TGA) | Stable up to 200-230 °C | Copolymers and homopolymers show higher thermal stability than oligomers. ias.ac.inresearchgate.net |

| Optical Band Gap (Eg) | 3.737 eV | Calculated for a poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) blend film. researchgate.net |

| Refractive Index (at 700 nm) | 1.37 | Measured for a thin film of a pyrazole-derived blend polymer. researchgate.net |

| Photoluminescence | Blue-greenish light emission | Observed in solutions of poly(p-phenylenevinylene) derivatives containing pyrazole rings. researchgate.netresearchgate.net |

Role in Catalysis and Ligand Design

The pyrazole scaffold is a cornerstone in coordination chemistry, acting as a potent ligand for a wide array of transition metals. This capability is harnessed in the design of novel catalysts for various chemical transformations.

Pyrazoles are excellent chelating agents for transition metals due to the presence of two nitrogen atoms. mdpi.com The pyrazole moiety in 3-Bromo-1-ethenyl-1H-pyrazole can coordinate to metal centers, forming stable complexes that can function as catalysts. The coordination of a pyrazole to a Lewis acidic metal center increases the Brønsted acidity of the pyrazole NH proton (in N-unsubstituted pyrazoles), which can play a crucial role in catalytic cycles involving proton transfer. nih.gov

The versatility of 3-Bromo-1-ethenyl-1H-pyrazole as a ligand is threefold:

Coordination: The pyridine-type nitrogen atom of the pyrazole ring readily binds to metal ions such as Palladium(II), Ruthenium(II), Iron(II), Copper(II), and Zinc(II). nih.govresearchgate.netresearchgate.net

Immobilization: The ethenyl group provides a means to anchor the ligand and its corresponding metal complex to a solid support via polymerization. fau.de This facilitates catalyst recovery and reuse, a key principle of green chemistry.

Functionalization: The bromo-substituent offers a site for synthetic modification. Through cross-coupling reactions, the electronic and steric properties of the ligand can be fine-tuned to optimize catalytic activity and selectivity for specific reactions, such as aryl-aryl bond formation. researchgate.netresearchgate.net

Complexes derived from pyrazole ligands have found applications in various metal-catalyzed reactions, including transfer hydrogenation and cross-coupling reactions. nih.govresearchgate.net

While the use of pyrazoles as ligands in metal-based catalysis is well-established, their application in organocatalysis is an emerging area of research. Organocatalysts are metal-free small organic molecules that can catalyze chemical reactions. The development of pyrazole-based organocatalysts can leverage the distinct features of the 3-Bromo-1-ethenyl-1H-pyrazole molecule. The pyrazole ring itself can participate in catalysis through hydrogen bonding or by acting as a Brønsted acid/base. The bromo and ethenyl groups serve as synthetic handles to introduce chirality or other functional moieties, which are essential for asymmetric organocatalysis. Although specific examples deriving directly from 3-Bromo-1-ethenyl-1H-pyrazole are not extensively documented, the potential to create novel, functionalized pyrazole organocatalysts from this precursor is significant.

Precursor in the Synthesis of Complex Organic Molecules

3-Bromo-1-ethenyl-1H-pyrazole is a valuable building block in organic synthesis, providing a platform for constructing more complex and functionally diverse molecules. nih.gov The reactivity of both the bromine atom and the vinyl group can be exploited to elaborate the molecular structure.

The bromo-substituent at the C3-position is particularly useful. It serves as a versatile functional handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net This allows for the straightforward introduction of various aryl, alkyl, and alkynyl groups at this position. Furthermore, the bromine can undergo halogen-metal exchange to generate a lithiated or magnesiated pyrazole intermediate, which can then react with a wide range of electrophiles. nih.gov

The vinyl group at the N1-position also offers synthetic utility. It can participate in cycloaddition reactions and other transformations characteristic of alkenes. researchgate.net This dual functionality makes 3-Bromo-1-ethenyl-1H-pyrazole a strategic starting material for synthesizing a variety of complex heterocyclic systems, including substituted pyrazoles, fused pyrazole derivatives, and indole-pyrazole hybrids. mdpi.com For instance, bromo-substituted pyrazoles have been used as key intermediates in the synthesis of pyrazole-5-carboxylic acid esters. researchgate.net

Building Block for Natural Product Synthesis

While 3-Bromo-1-ethenyl-1H-pyrazole is not a natural product itself, the pyrazole nucleus is a structural motif found in nature. For instance, pyrazole-containing compounds have been isolated from watermelon seeds. nih.gov More broadly, vinyl-substituted heterocyclic compounds are common structural features in a wide array of natural products, pharmaceuticals, and agrochemicals. researchgate.net

The true value of 3-Bromo-1-ethenyl-1H-pyrazole in this context lies in its role as a versatile building block. mdpi.comresearchgate.net Organic chemists utilize such foundational molecules to construct more complex and biologically active compounds. mdpi.commdpi.comnih.govnih.gov The presence of both a bromo group and a vinyl group provides two distinct reactive sites, allowing for sequential and controlled chemical modifications. This dual functionality enables its use in creating intricate molecular frameworks, including those inspired by or related to natural products. mdpi.com

Intermediate in the Preparation of High-Value Fine Chemicals

The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous pharmaceuticals and agrochemicals. mdpi.commdpi.comresearchgate.netwikipedia.org Brominated pyrazoles, in particular, are recognized as crucial intermediates for synthesizing these high-value products. xdbiochems.comguidechem.comguidechem.com The bromine atom serves as a versatile handle for introducing various functional groups through cross-coupling reactions or substitutions.

3-Bromo-1-ethenyl-1H-pyrazole offers an additional layer of synthetic utility due to its N-vinyl group. This group can act as a stable and versatile protecting group for the pyrazole nitrogen during reactions at other positions of the ring, such as bromine-lithium exchange at the 5-position. nih.gov Subsequently, the vinyl group can be easily removed under mild conditions to yield the NH-pyrazole, a common feature in many bioactive molecules. nih.gov This strategic use of the vinyl group facilitates the regioselective synthesis of complex substituted pyrazoles that would be otherwise difficult to obtain. nih.gov

Table 1: Applications of Bromopyrazole Intermediates in Fine Chemicals

Bromopyrazole Derivative Application Area Specific Use Reference 3-Bromo-1H-pyrazole Fine Chemicals Intermediate for pesticides, pharmaceuticals, and dyes acs.org 4-Bromopyrazole Pharmaceuticals & Agrochemicals Starting material for various biologically active compounds [12, 17] 3,4,5-Tribromo-1-vinylpyrazole Organic Synthesis Precursor for 5-substituted 3,4-dibromo-1-vinylpyrazoles via regioselective bromine-lithium exchange globalresearchonline.net

Optoelectronic and Photonic Material Applications

The electronic properties of the pyrazole ring make it an attractive scaffold for materials with applications in optics and electronics. nih.gov Derivatives of 3-Bromo-1-ethenyl-1H-pyrazole can be tailored to create materials with specific photophysical properties.

Development of Pyrazole-Based Fluorophores

Pyrazole derivatives are recognized as promising platforms for the development of small-molecule fluorophores due to their high synthetic versatility and robust electronic properties. nih.gov The core structure of 3-Bromo-1-ethenyl-1H-pyrazole serves as an excellent starting point for creating novel fluorescent probes. The bromine atom can be replaced through various cross-coupling reactions to attach other aromatic or electron-donating/withdrawing groups, thereby extending the π-conjugated system. The vinyl group can also be modified or used to polymerize the fluorophore into a larger system. These modifications allow for the fine-tuning of the absorption and emission wavelengths, quantum yields, and sensing capabilities of the resulting materials. nih.govnih.gov Research has demonstrated the synthesis of pyrazole-based fluorophores for applications ranging from bioimaging to chemical sensing. nih.govacs.orgresearchgate.net

Application in Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable blue-light emitters remains a significant challenge in OLED technology. acs.org Recent research has explored the use of metal complexes incorporating substituted pyrazole ligands as highly efficient emitters. acs.org For instance, heteroleptic Cerium(III) complexes with pyrazole-based ligands have been shown to exhibit near-unity photoluminescence quantum yields with emission in the blue region of the spectrum, making them excellent candidates for OLED applications. acs.org While direct application of 3-Bromo-1-ethenyl-1H-pyrazole in OLEDs is not established, its role as a precursor for synthesizing complex pyrazole-based ligands and materials with properties like aggregation-induced emission (AIE) is highly relevant. Materials exhibiting AIE are particularly promising for OLEDs as they can overcome the common problem of aggregation-caused quenching in the solid state.

Supramolecular Chemistry and Self-Assembly (e.g., Aggregation-Induced Emission)

The ability of molecules to self-assemble into ordered structures is fundamental to supramolecular chemistry and the development of "smart" materials. mdpi.com Pyrazole-containing compounds are adept at forming such assemblies through non-covalent interactions. mdpi.comglobalresearchonline.netresearchgate.net

A particularly interesting phenomenon observed in certain pyrazole derivatives is Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). rsc.orgresearchgate.net This refers to the unique property where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. rsc.org The mechanism is often attributed to the restriction of intramolecular motions (RIM), such as phenyl group rotations, in the aggregated state, which blocks non-radiative decay pathways and activates the radiative decay channel. rsc.orgnih.govresearchgate.netacs.org

Table 2: Supramolecular Assembly and Emission Properties of Pyrazole Systems

Pyrazole System Observed Phenomenon Key Structural Feature Potential Application Reference Trigonal fluorinated pyrazoles Aggregation-Induced Emission (AIE) Trigonal scaffold promoting specific packing Solid-state fluorescence mdpi.com Pyrazole-based tripodal ligands Aggregation-Induced Emission Enhancement (AIEE) Peripheral phenyl rings whose rotation is restricted upon aggregation Fluorescent sensors for nitroaromatics mdpi.com General Pyrazole-based Coordination Compounds Supramolecular Assemblies (Layered Architectures) Non-covalent interactions (π-stacking, H-bonding) Crystal engineering, materials science nih.gov

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of pyrazole (B372694) derivatives, traditionally performed using batch methods, often faces challenges related to scalability, safety, and reaction efficiency nih.gov. Flow chemistry has emerged as a powerful alternative, offering precise control over reaction parameters, enhanced safety profiles, and opportunities for efficient scaling up nih.govresearchgate.net.

Future research will likely focus on developing continuous-flow processes for the synthesis of 3-Bromo-1-ethenyl-1H-pyrazole and its derivatives. The modular nature of flow systems allows for the sequential addition of reagents and in-line purification, which could streamline multi-step syntheses starting from simple precursors uc.pt. For instance, a flow setup could be designed for the initial formation of a pyrazole core, followed by bromination and N-vinylation in a continuous sequence, minimizing the isolation of intermediates and reducing waste nih.govrsc.org.

Furthermore, the integration of automated systems with flow reactors, guided by machine learning algorithms, can accelerate reaction optimization. Such platforms enable high-throughput experimentation to rapidly screen different catalysts, solvents, and temperature conditions, thereby identifying optimal synthetic routes with minimal human intervention. researchgate.net This approach would not only enhance the efficiency and reproducibility of the synthesis of 3-Bromo-1-ethenyl-1H-pyrazole but also facilitate the creation of libraries of related compounds for screening in various applications.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrazole Derivatives

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Often challenging, requires process redesign | Readily scalable by extending operation time or using larger reactors |

| Safety | Handling of hazardous intermediates can be risky nih.gov | Smaller reaction volumes enhance safety, unstable intermediates can be generated and consumed in situ nih.gov |

| Heat & Mass Transfer | Limited, can lead to hotspots and side reactions | Superior surface-to-volume ratio allows for efficient transfer |

| Reaction Control | Less precise control over temperature, pressure, and mixing | Precise and uniform control over reaction parameters nih.gov |

| Reproducibility | Can vary between batches | High reproducibility and consistency |

Exploration of Bio-orthogonal Reactions (as chemical methodology)

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions require functional groups that are abiotic and react selectively and rapidly with a specific partner. nih.govacs.org The ethenyl (vinyl) group of 3-Bromo-1-ethenyl-1H-pyrazole makes it a candidate for exploration in this field.

A promising avenue is the tetrazole ligation, a photo-inducible cycloaddition reaction between a tetrazole and an alkene to form a pyrazoline derivative. acs.org The vinyl group on the pyrazole ring could serve as the dienophile in such reactions. This opens up possibilities for spatiotemporal control of labeling biomolecules that have been metabolically engineered to incorporate a tetrazole-bearing probe.

Another area of exploration is the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest and most widely used bio-orthogonal reactions. While typically involving strained alkenes, research into new dienes and dienophiles is ongoing. The reactivity of the vinyl pyrazole system in such cycloadditions could be tuned by modifying substituents on the pyrazole ring. The development of 3-Bromo-1-ethenyl-1H-pyrazole as a bio-orthogonal reaction partner would add a new tool to the chemical biologist's toolkit for in vivo imaging and manipulation of biological processes. nih.gov

Design of Next-Generation Functional Materials

The presence of a polymerizable vinyl group and a functionalizable bromo-substituent makes 3-Bromo-1-ethenyl-1H-pyrazole an attractive monomer for creating advanced functional materials. researchgate.netnih.gov Vinylpyrazoles are known to undergo free-radical polymerization, and the rate and extent of this process can be influenced by the substituents on the pyrazole ring. researchgate.netnih.gov